
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester is a derivative of glucuronic acid, a key component in the metabolism of carbohydrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester typically involves the esterification of glucuronic acid with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the parent glucuronic acid.
Oxidation: The compound can be oxidized to form glucuronic acid derivatives.
Substitution: The pivaloyl groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Acyl chlorides or anhydrides in the presence of a base.
Major Products Formed
Hydrolysis: Glucuronic acid.
Oxidation: Glucuronic acid derivatives.
Substitution: Various acylated glucuronic acid derivatives.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in the metabolism of carbohydrates and its potential as a biomarker for certain diseases.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester involves its interaction with specific enzymes and receptors in the body. The compound is metabolized by glucuronidase enzymes, which cleave the ester bonds to release the active glucuronic acid. This process is crucial for the detoxification and excretion of various endogenous and exogenous substances .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1,2,3,4-tetra-O-acetyl-beta-D-glucuronate: Similar structure but with acetyl groups instead of pivaloyl groups.
Methyl 2,3,4-tri-O-acetyl-beta-D-glucuronic acid methyl ester: Contains three acetyl groups and one free hydroxyl group.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranuronic acid methyl ester: Another acetylated derivative of glucuronic acid.
Uniqueness
1,2,3,4-Tetra-o-pivaloyl-beta-d-glucuronic acid methyl ester is unique due to the presence of pivaloyl groups, which provide greater steric hindrance and stability compared to acetyl groups. This makes it more resistant to hydrolysis and suitable for applications requiring stable ester bonds .
Propiedades
IUPAC Name |
methyl 3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O11/c1-24(2,3)20(29)35-14-15(36-21(30)25(4,5)6)17(37-22(31)26(7,8)9)19(34-16(14)18(28)33-13)38-23(32)27(10,11)12/h14-17,19H,1-13H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVZYXYYDVUAQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)OC1C(C(OC(C1OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)C(=O)OC)OC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
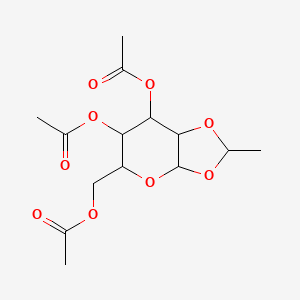
![Sodium hydrogen [6R-[6alpha,7beta(R*)]]-3-(acetoxymethyl)-7-[(5-amino-5-carboxylato-1-oxopentyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12318639.png)
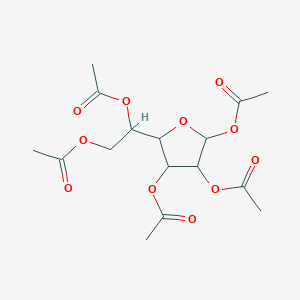
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(4-propan-2-ylphenyl)propanoic acid](/img/structure/B12318644.png)

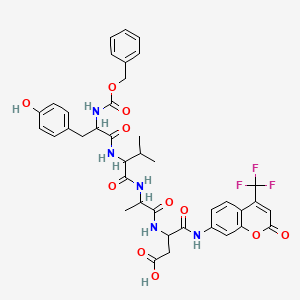
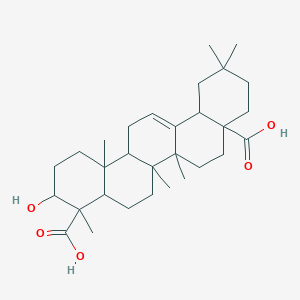
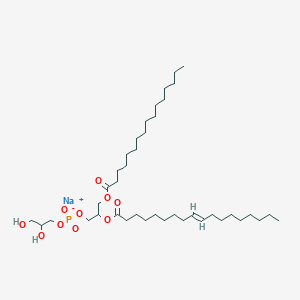
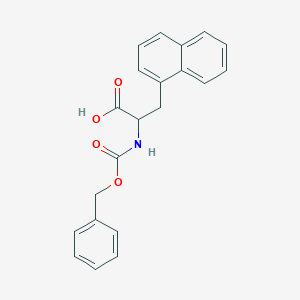
![5-Azoniaspiro[4.4]nonane;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide](/img/structure/B12318683.png)
![tert-Butyl N-{4-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl}carbamate](/img/structure/B12318690.png)
![[5-[4,5-Dihydroxy-6-(hydroxymethyl)-3-sulfonatooxyoxan-2-yl]oxy-2,4-dihydroxy-6-(sulfonatooxymethyl)oxan-3-yl] sulfate](/img/structure/B12318694.png)
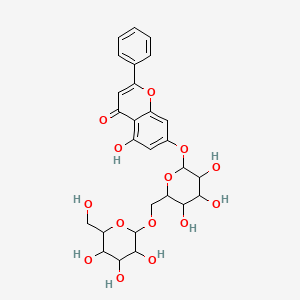
![2-{3-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]propyl}propanedioic acid](/img/structure/B12318705.png)
